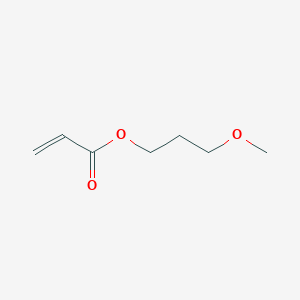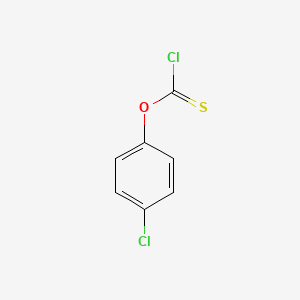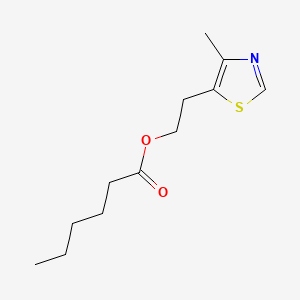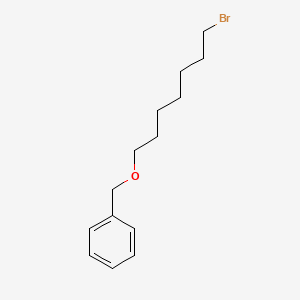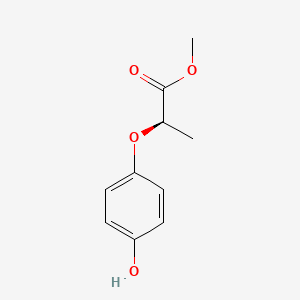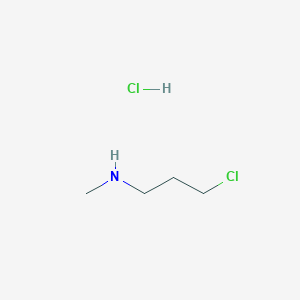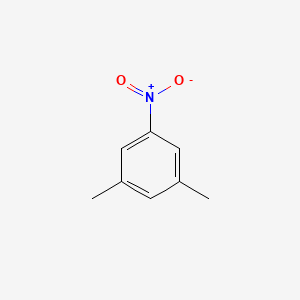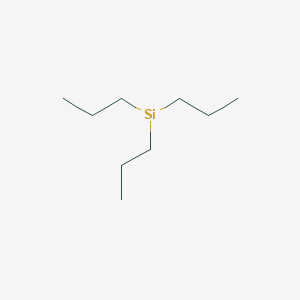
磺胺嘧啶钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
磺胺嘧啶钠具有广泛的科学研究应用,包括:
化学: 用作磺胺类化学和反应性研究中的模型化合物。
生物学: 用于细菌耐药机制和新型抗菌剂开发研究。
医学: 用于临床研究以评估其在治疗细菌感染方面的功效和安全性。
作用机制
磺胺嘧啶钠通过抑制细菌酶二氢叶酸合成酶发挥其抗菌作用。这种酶对于二氢叶酸的合成至关重要,二氢叶酸是叶酸的前体,而叶酸对于细菌生长和复制是必需的。 通过与对氨基苯甲酸竞争结合二氢叶酸合成酶,磺胺嘧啶钠有效地阻止了细菌生长 .
生化分析
Biochemical Properties
Sulfamerazine sodium inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This interaction is crucial in the biochemical reactions that the drug participates in. The inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA .
Cellular Effects
Sulfamerazine sodium exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of dihydrofolic acid, it disrupts bacterial DNA synthesis, thereby inhibiting bacterial growth . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Sulfamerazine sodium involves its competition with PABA for binding to dihydropteroate synthetase . This competition inhibits the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is necessary for the synthesis of purines and dTMP . This inhibition disrupts bacterial DNA synthesis and results in bacteriostatic effects .
Dosage Effects in Animal Models
In animal models, the effects of Sulfamerazine sodium can vary with different dosages
Metabolic Pathways
Sulfamerazine sodium is involved in the metabolic pathway that synthesizes dihydrofolic acid in bacteria . It competes with PABA for binding to dihydropteroate synthetase, an enzyme involved in the synthesis of dihydrofolic acid .
Transport and Distribution
As a sulfonamide, it is likely to be distributed throughout the body after administration .
Subcellular Localization
Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with dihydropteroate synthetase .
准备方法
合成路线和反应条件
磺胺嘧啶钠是通过一系列涉及磺胺酰胺和其他试剂的化学反应合成的。合成通常包括以下步骤:
硝化: 磺胺酰胺被硝化形成硝基衍生物。
还原: 硝基衍生物被还原形成氨基衍生物。
缩合: 氨基衍生物与合适的醛或酮缩合形成最终产物.
工业生产方法
在工业环境中,磺胺嘧啶钠的生产涉及大型化学反应器和严格的质量控制措施,以确保最终产物的纯度和功效。该过程包括:
原料准备: 制备高纯度的磺胺酰胺和其他试剂。
反应控制: 仔细监测反应以保持最佳条件。
纯化: 最终产物通过结晶和过滤等技术进行纯化.
化学反应分析
反应类型
磺胺嘧啶钠会发生各种化学反应,包括:
氧化: 它可以被氧化形成磺酸衍生物。
还原: 它可以被还原形成胺衍生物。
取代: 它可以与各种亲核试剂发生取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 常见的亲核试剂包括卤化物和胺.
主要形成的产物
氧化: 磺酸衍生物。
还原: 胺衍生物。
取代: 各种取代的磺胺类衍生物.
相似化合物的比较
类似化合物
磺胺嘧啶: 另一种磺胺类抗菌剂,与乙胺嘧啶联用治疗弓形虫病.
磺胺二甲嘧啶: 用于治疗兽医学中的细菌感染.
磺胺甲唑: 用于治疗泌尿道感染.
独特之处
磺胺嘧啶钠在其特定的结构中是独一无二的,该结构包括嘧啶环上的一个甲基。 这种结构特征有助于其独特的药代动力学特性和抗菌活性谱 .
属性
CAS 编号 |
127-58-2 |
|---|---|
分子式 |
C11H12N4NaO2S |
分子量 |
287.30 g/mol |
IUPAC 名称 |
sodium;(4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |
InChI |
InChI=1S/C11H12N4O2S.Na/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10;/h2-7H,12H2,1H3,(H,13,14,15); |
InChI 键 |
XEAKUBSUGWQDRM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
规范 SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
外观 |
White or light yellow crystalline powder |
Key on ui other cas no. |
127-58-2 |
Pictograms |
Irritant |
同义词 |
sodium; (4-aminophenyl)sulfonyl-(4-methylpyrimidin-2-yl)azanide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


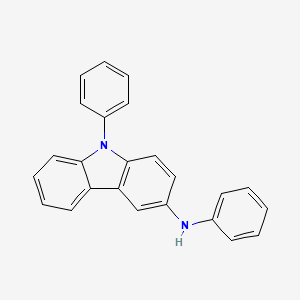
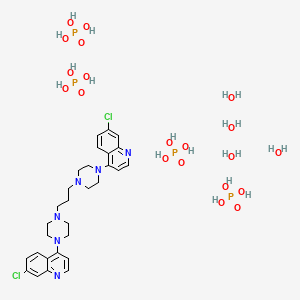
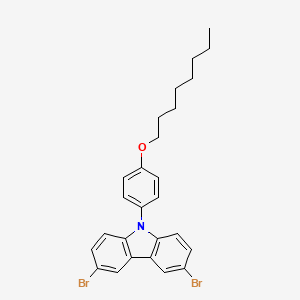
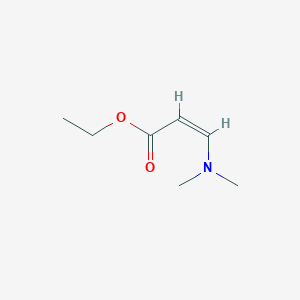
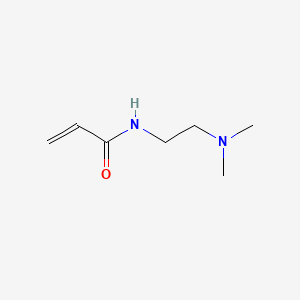
![2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine](/img/structure/B1662095.png)
